p-Chlorophenyl isopropyl sulfone

Descripción general

Descripción

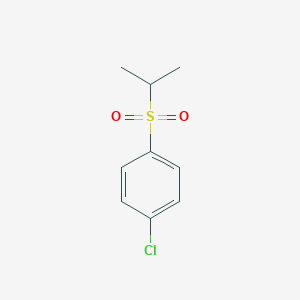

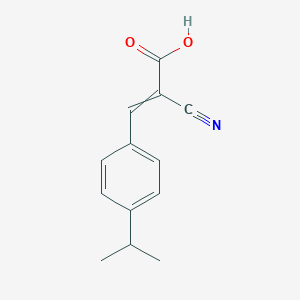

P-Chlorophenyl isopropyl sulfone is a chemical compound with the formula C9H11ClO2S . It is also known by other names such as Benzene, 1-chloro-4-(phenylsulfonyl)-; Sulfone, p-chlorophenyl phenyl; p-Chlorophenyl phenyl sulfone; R 242; Sulfenon; 4-Chlorodiphenyl sulfone; 4-Chlorophenyl phenyl sulfone; p-Monochlorophenyl phenyl sulfone; R-242-B; Compound R-242; ENT 17,941; Sulfenone; Trifenson .

Synthesis Analysis

The synthesis of sulfones like p-Chlorophenyl isopropyl sulfone has been a topic of interest in recent studies . Various methods for obtaining polysulfones and their prospects from the point of view of practical implementation have been considered . Traditional approaches towards sulfones have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis have been discussed .Molecular Structure Analysis

The molecular structure of p-Chlorophenyl isopropyl sulfone consists of 11 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . The molecular weight is 252.717 .Chemical Reactions Analysis

Sulfones, including p-Chlorophenyl isopropyl sulfone, are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . They have been used in various chemical processes, leading to their description as 'chemical chameleons’ .Physical And Chemical Properties Analysis

Aromatic polysulfones, such as p-Chlorophenyl isopropyl sulfone, are known for their thermal resistance and high strength properties across a wide range of temperatures (–50…+220°C). They are classified as high-performance polymers . They are chemically inert, hydrolytically stable, and stable against the influence of acidic and alkali media .Aplicaciones Científicas De Investigación

Polymers derived from p-Chlorophenyl isopropyl sulfone, such as poly(azomethine sulfone)s, exhibit semiconducting properties and have potential applications in electronic devices (Rusu et al., 2007).

Research on perfluorinated sulfonic-acid ionomers, closely related to p-Chlorophenyl isopropyl sulfone, has advanced understanding in electrochemistry and polymer physics, leading to the development of state-of-the-art characterization techniques and computational models (Kusoglu & Weber, 2017).

Reverse osmosis membranes using similar sulfone compounds have been effective in removing perfluorooctane sulfonate (PFOS) from semiconductor wastewater, highlighting their application in environmental remediation (Tang et al., 2006).

The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, closely related to p-Chlorophenyl isopropyl sulfone, has been studied, providing insights into the molecular interactions and potential applications in material science (Adamovich et al., 2017).

The separation of sulfones, including compounds similar to p-Chlorophenyl isopropyl sulfone, by gas chromatography has been studied, indicating its potential use in analytical chemistry (Cates & Meloan, 1963).

Compounds like p-Chlorophenyl isopropyl sulfone have been studied for their role in inducing hepatic microsomal drug-metabolizing enzymes in rats, suggesting potential pharmaceutical applications (Kimura et al., 1983).

Sulfonated polyphenylene membranes containing structures similar to p-Chlorophenyl isopropyl sulfone have been synthesized for use in fuel cell systems, demonstrating their utility in energy-related applications (Jang et al., 2016).

Research on alpha-halogenation reactions of sulfones akin to p-Chlorophenyl isopropyl sulfone offers insights into synthetic chemistry and potential applications in creating novel compounds (Meyers et al., 2003).

Thin-film composite membranes with modified polysulfone supports, relevant to p-Chlorophenyl isopropyl sulfone, have been explored for nanofiltration, indicating their use in separation technologies (Peyravi et al., 2012).

Allyl 4-Chlorophenyl Sulfone, structurally related to p-Chlorophenyl isopropyl sulfone, has been used in sequential α-alkylation/cobalt-catalyzed allylic substitution, demonstrating its versatility in organic synthesis (Kojima et al., 2020).

Mecanismo De Acción

While the exact mechanism of action for p-Chlorophenyl isopropyl sulfone is not specified, it’s worth noting that sulfone drugs generally target the dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria . They act as a competitive inhibitor of p-aminobenzoic acid (PABA), leading to an inability to synthesize folate .

Safety and Hazards

P-Chlorophenyl isopropyl sulfone may cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also toxic to aquatic life with long-lasting effects .

Direcciones Futuras

The field of sulfone synthesis, including compounds like p-Chlorophenyl isopropyl sulfone, continues to evolve with new developments and emerging technologies for more sustainable synthesis . The focus is on novel or improved methodologies utilizing solvents recommended by the Chem . The synthesis of sulfones has attracted considerable attention due to their versatile synthetic utility and a vast area of potential applications .

Propiedades

IUPAC Name |

1-chloro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPUWNTECRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Chlorophenyl isopropyl sulfone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)

![18-Phenyl-16-thia-1,2,3,4,5,14-hexaazapentacyclo[11.7.0.0^{2,6}.0^{7,12}.0^{15,19}]icosa-3,5,7(12),8,10,13,15(19),17-octaen-20-one](/img/structure/B349304.png)

![N'-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenoxy)pentanehydrazide](/img/structure/B349305.png)

![2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan](/img/structure/B349319.png)

![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)